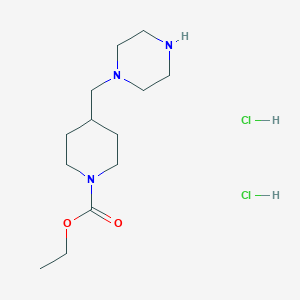

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

Description

Chemical Classification and Nomenclature

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride belongs to the comprehensive class of organic compounds known as heterocyclic compounds, specifically categorized within the diazinane family due to its piperazine component. The compound exhibits a complex nomenclature structure that reflects its multi-component architecture, following International Union of Pure and Applied Chemistry standards for systematic chemical naming conventions. The primary heterocyclic framework consists of a piperidine ring system, which represents a six-membered saturated nitrogen-containing heterocycle, functionalized at the 4-position with a piperazin-1-ylmethyl substituent. The piperazine moiety itself constitutes a saturated aliphatic six-member heterocyclic ring containing two nitrogen atoms positioned at the 1 and 4 locations, creating a symmetrical dinitrogen arrangement.

The carboxylate functionality attached to the nitrogen atom of the piperidine ring exists in its ethyl ester form, providing additional chemical complexity and modifying the compound's physicochemical properties. The systematic nomenclature ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate precisely describes the connectivity pattern, indicating that the piperazine ring connects to the piperidine system through a methylene carbon bridge at the 4-position of the piperidine ring. The dihydrochloride designation signifies that the compound exists as a salt form, with two hydrochloride groups associated with the basic nitrogen centers present in both the piperidine and piperazine ring systems.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₇Cl₂N₃O₂ | |

| Molecular Weight | 328.3 g/mol | |

| Chemical Class | Piperazines/Diazinanes | |

| Ring Systems | Piperidine + Piperazine |

The compound demonstrates the characteristic structural features of substituted piperazines, which constitute a broad class of chemical compounds with significant pharmacological importance. The presence of multiple nitrogen atoms within the heterocyclic framework creates opportunities for various intermolecular interactions and contributes to the compound's potential biological activity. The ester functionality provides additional sites for chemical modification and metabolic transformation, while the salt form enhances water solubility and chemical stability under physiological conditions.

Historical Context in Heterocyclic Chemistry Research

The development and characterization of this compound emerged from the rich historical tradition of heterocyclic chemistry research that began during the early nineteenth century. The foundational work in heterocyclic chemistry commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking the beginning of systematic investigations into nitrogen-containing cyclic organic compounds. This pioneering research established the groundwork for understanding the unique properties and synthetic potential of heterocyclic systems, ultimately leading to the sophisticated multi-ring compounds observed in modern pharmaceutical chemistry.

The specific heterocyclic components present in this compound trace their discovery to subsequent developments in nineteenth-century organic chemistry. Piperazine compounds were originally named due to their chemical similarity with piperidine, which itself derives from the structure of piperine found in the black pepper plant Piper nigrum. The systematic study of piperidine chemistry developed throughout the nineteenth and early twentieth centuries, with researchers recognizing the importance of six-membered nitrogen-containing heterocycles as fundamental building blocks for more complex molecular architectures.

The establishment of formal heterocyclic chemistry research organizations provided institutional support for advancing knowledge in this field. The Heterocyclic Group, formed in 1967 by a consortium of heterocyclic chemists, gained approval from the Chemical Society on April 5, 1967, and held its first scientific meeting in September 1967. This organization, later renamed the Heterocyclic and Synthesis Group in 2001 to reflect broader interests in synthetic organic chemistry, continues to promote research and education in heterocyclic chemistry through conferences, symposiums, and awards recognizing excellence in the field.

The contemporary understanding of heterocyclic chemistry emphasizes the critical importance of nitrogen-containing ring systems in pharmaceutical applications. By the end of the second millennium, more than two-thirds of the approximately twenty million identified chemical compounds were fully or partially aromatic, with approximately half containing heterocyclic structures. This statistical prevalence underscores the fundamental importance of heterocyclic chemistry in modern organic chemistry research and drug discovery efforts.

Significance in Nitrogen-Containing Heterocyclic Compounds

This compound exemplifies the critical importance of nitrogen-containing heterocyclic compounds in contemporary chemical and pharmaceutical research. The compound incorporates multiple nitrogen heteroatoms within its structural framework, positioning it within the extensively studied category of nitrogen heterocycles that comprise fifty-nine percent of United States Food and Drug Administration-approved pharmaceutical compounds. This statistical prevalence demonstrates the fundamental significance of nitrogen-containing heterocyclic systems in medicinal chemistry applications and underscores the importance of compounds like this compound as representative examples of this chemical class.

The piperidine component of the compound represents one of the most commonly utilized heterocyclic scaffolds in pharmaceutical development, serving as the cornerstone of over seventy commercialized drugs including multiple blockbuster medications. Piperidine scaffolds offer a broad range of attractive properties for drug discovery applications, including their ability to function as central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer agents, and analgesics. The incorporation of piperidine structures into pharmaceutical compounds provides opportunities for diverse biological interactions while maintaining favorable pharmacokinetic properties essential for therapeutic applications.

The piperazine moiety within this compound contributes additional pharmacological significance to the overall molecular architecture. Piperazine derivatives constitute a broad class of chemical compounds with useful pharmacological properties, including prominent examples such as sildenafil (commonly known as Viagra), ciprofloxacin, and ziprasidone. The presence of two nitrogen atoms in the piperazine ring system creates opportunities for multiple hydrogen bonding interactions and provides sites for further chemical modification, enhancing the compound's potential for structure-activity relationship studies and medicinal chemistry optimization.

The saturated nature of both heterocyclic ring systems in this compound classifies the compound within the category of aliphatic heterocycles that behave like acyclic derivatives with modified steric properties. This characteristic provides the compound with enhanced chemical stability while maintaining the conformational flexibility necessary for biological target recognition and binding. The combination of multiple nitrogen-containing heterocycles within a single molecular framework creates a sophisticated pharmacophore that exemplifies the structural complexity achievable through modern heterocyclic chemistry approaches.

Registry and Identification Parameters

This compound possesses comprehensive registry and identification parameters that facilitate its recognition and utilization within chemical databases and research applications. The compound is registered in the PubChem database under Chemical Identification Number 56773555, providing a unique identifier for accessing detailed chemical information, structural data, and physicochemical properties. This database entry serves as the primary reference point for researchers seeking authoritative information about the compound's molecular characteristics and serves as a central repository for ongoing research developments related to this chemical entity.

The Chemical Abstracts Service Registry Number 1211474-84-8 provides an additional unique identifier that ensures unambiguous identification of this compound across international chemical databases and regulatory systems. This registry number facilitates communication between researchers, regulatory agencies, and commercial suppliers by providing a standardized identification system that transcends language barriers and nomenclature variations. The systematic assignment of this identifier reflects the compound's recognition as a distinct chemical entity worthy of individual cataloging within the global chemical registry system.

The molecular descriptors for this compound provide essential computational and analytical parameters for chemical identification and database searching. The International Chemical Identifier string InChI=1S/C13H25N3O2.2ClH/c1-2-18-13(17)16-7-3-12(4-8-16)11-15-9-5-14-6-10-15;;/h12,14H,2-11H2,1H3;2*1H offers a standardized textual representation of the compound's molecular structure that enables precise chemical database searches and structural comparisons. The corresponding International Chemical Identifier Key HCARENOCWWDCTR-UHFFFAOYSA-N provides a shortened hash code derived from the full InChI string, facilitating rapid database queries and structural similarity searches.

Properties

IUPAC Name |

ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2.2ClH/c1-2-18-13(17)16-7-3-12(4-8-16)11-15-9-5-14-6-10-15;;/h12,14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCARENOCWWDCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial. These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

Given its structural similarity to other piperidinecarboxylic acids, it might interact with its targets in a similar manner.

Biochemical Pathways

It’s possible that it may influence the nitric oxide synthesis pathway due to its potential interaction with nitric oxide synthase. Nitric oxide plays a significant role in various biological processes, including vasodilation, immune response, and neurotransmission.

Biochemical Analysis

Biochemical Properties

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms, in humans. These interactions can modulate the production of nitric oxide, a crucial signaling molecule in various physiological processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in inflammatory responses and cellular stress. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on nitric oxide synthase, leading to modulation of its activity. This binding can result in either inhibition or activation of the enzyme, depending on the context and concentration of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with nitric oxide synthase can affect the production of nitric oxide, which plays a crucial role in cellular signaling and metabolism. Additionally, the compound can modulate the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride (CAS No. 1211474-84-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C13H27Cl2N3O2

- Molecular Weight : 328.29 g/mol

- CAS Number : 1211474-84-8

- Physical State : Solid, typically encountered as a dihydrochloride salt.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including its potential as an antitumor agent, its neuropharmacological effects, and its interaction with various biological targets.

Antitumor Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from selected studies:

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological properties. Studies have shown that derivatives can act as anxiolytics and antidepressants. For instance:

- Mechanism : The compound may interact with serotonin receptors, influencing mood regulation.

- Case Study : A study demonstrated that similar compounds reduced anxiety-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

- Piperazine Ring : Essential for binding to target receptors.

- Ethyl Ester Group : Enhances lipophilicity, improving cellular uptake.

- Dihydrochloride Salt Form : Increases solubility in aqueous environments, facilitating better bioavailability.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that the compound has a moderate half-life and is metabolized primarily in the liver. Toxicity assessments have classified it as an irritant, necessitating caution during handling .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H27Cl2N3O2

- Molecular Weight : 328.3 g/mol

- IUPAC Name : Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate; dihydrochloride

- Purity : Typically 95% .

Pharmacological Applications

1. Nitric Oxide Synthase Modulation

Research indicates that this compound may interact with nitric oxide synthase (NOS), both inducible and endothelial forms. This interaction suggests potential applications in modulating nitric oxide production, which is crucial in various physiological processes such as vasodilation and neurotransmission.

2. Anti-inflammatory Effects

Preliminary studies have shown that this compound may influence inflammatory pathways. Its ability to modulate gene expression related to inflammation positions it as a candidate for developing anti-inflammatory agents .

3. Neuropharmacological Research

Due to its structural similarity to other piperidine derivatives, the compound is being investigated for potential neuropharmacological effects, including anxiolytic and antidepressant properties. Studies focusing on its interaction with neurotransmitter systems could yield insights into treating mood disorders .

Biochemical Applications

1. Enzyme Interaction Studies

The compound's interactions with various enzymes make it a valuable tool in biochemical research. It has been observed to bind to specific sites on enzymes, leading to either inhibition or activation of their functions, which is essential for understanding metabolic pathways .

2. Cellular Metabolism Research

This compound influences cellular metabolism by affecting metabolic flux and metabolite levels through its interaction with key enzymes involved in metabolic pathways.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Effects on Nitric Oxide Production | Pharmacology | Demonstrated modulation of NOS activity, suggesting therapeutic potential. |

| Inflammatory Gene Expression | Biochemistry | Showed significant changes in the expression of pro-inflammatory genes. |

| Neurotransmitter Interaction | Neuropharmacology | Indicated potential anxiolytic effects through modulation of serotonin pathways. |

Comparison with Similar Compounds

Structural Comparison

Physicochemical Properties

- Solubility: The dihydrochloride salt of the target compound offers superior water solubility compared to non-salt analogs like the tert-butyl derivative . The pyrrolidinedione analog’s dihydrochloride form similarly enhances solubility but may face stability issues due to the diketone moiety .

- Lipophilicity : The tert-butyl ester in YK010436 increases logP, favoring blood-brain barrier penetration, whereas the ethyl ester in the target compound balances solubility and metabolic hydrolysis .

- Stability : Ethyl esters are generally more prone to hydrolysis than tert-butyl esters, suggesting the target compound may act as a prodrug .

Data Tables

Table 1: Structural and Functional Group Analysis

| Compound | Key Functional Groups | Salt Form | Biological Implications |

|---|---|---|---|

| Target Compound | Ethyl ester, piperazine-methyl | Dihydrochloride | Prodrug potential, high solubility |

| YK010436 | tert-Butyl ester | None | Lipophilic, synthetic intermediate |

| Pyrazole Derivative | Pyrazole, piperidine | Hydrochloride | Aromatic binding, moderate solubility |

Table 2: Commercial Status and Stability

| Compound | Salt Form | Commercial Availability | Stability Notes |

|---|---|---|---|

| Target Compound | Dihydrochloride | Available (EOS Med Chem) | Stable in acidic formulations |

| Pyrrolidinedione Analog | Dihydrochloride | Discontinued | Potential diketone instability |

| YK010436 | None | Available | Stable ester, long shelf-life |

Q & A

Q. Data Contradiction Analysis :

- Discrepancies in yield may arise from residual moisture in solvents (affecting base activity) or incomplete deprotection. Monitor reaction progress via TLC or LC-MS to identify bottlenecks .

Analytical Characterization

Q: What advanced analytical techniques validate the compound’s purity and structural integrity? A:

- Techniques :

- HPLC-UV/ELSD : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR in D₂O or DMSO-d₆. Key signals include the ethyl ester (δ ~4.1 ppm, quartet) and piperazine protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 316.2 (free base) and [M+2HCl-H]⁻ at m/z 387.1 (dihydrochloride) .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve co-eluting isomers or degradation products .

Stability Under Various Conditions

Q: How does pH, temperature, or light exposure impact the compound’s stability? A:

- Stability Studies :

- pH : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8), releasing free piperazine .

- Temperature : Store at 2–8°C; prolonged exposure to >25°C accelerates degradation (monitor via HPLC) .

- Light : Protect from UV light to prevent N-oxide formation (common in piperazine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.